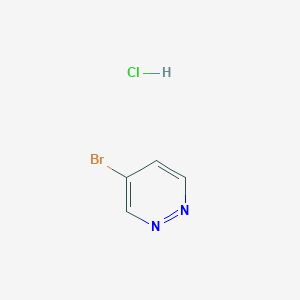

![molecular formula C7H6BrN3 B1376373 4-溴-1H-吡咯并[2,3-c]吡啶-5-胺 CAS No. 1332837-64-5](/img/structure/B1376373.png)

4-溴-1H-吡咯并[2,3-c]吡啶-5-胺

描述

“4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .

Molecular Structure Analysis

The molecular structure of “4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Chemical Reactions Analysis

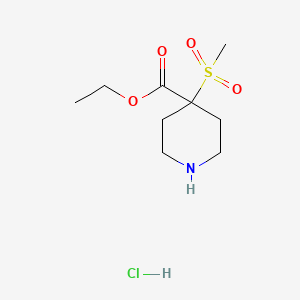

The chemical reactions involving “4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” include the introduction of various bio-relevant functional groups to pyridine . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

科学研究应用

合成和化学反应

吡咯的选择性合成:一项研究描述了 1-取代 4-氨基-2-(三氟甲基)-1H-吡咯的选择性合成,展示了使用溴代取代化合物合成复杂吡咯结构的多功能性 (Aquino 等人,2015).

新型吡啶衍生物合成:钯催化的铃木交叉偶联反应被用于从溴代吡啶胺合成新型吡啶衍生物,证明了它们在复杂有机合成中的效用 (Ahmad 等人,2017).

吡咯并嘧啶合成:使用溴代取代吡咯作为起始原料,合成了三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶,说明了该化合物在杂环化学中的重要性 (Khashi 等人,2015).

在有机化学中的应用

- **钯介导的功能化**:一项研究重点介绍了 N-取代溴代氮杂吲哚(结构上类似于 4-溴-1H-吡咯并[2,3-c]吡啶-5-胺)与各种胺和酚的钯催化交叉偶联反应,展示了该化合物在形成复杂有机结构中的应用 (Surasani 等人,2012).

- 功能化喹啉的合成:该化合物用于合成高度功能化的 3H-吡咯并[2,3-c]喹啉-4(5H)-酮,展示了其在构建复杂杂环系统中的效用 (Wang 等人,2014).

作用机制

Target of Action

The primary targets of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on these pathways can lead to the inhibition of tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight is beneficial for subsequent optimization, which may suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has shown significant effects at the molecular and cellular levels. In vitro, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

安全和危害

未来方向

The future directions for “4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” include its use in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators . The new derivatives, taking Crizotinib and compound 1 as a lead scaffold, were expected to have a similar binding mode .

属性

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDMCCNKFUKBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=C(C(=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | |

CAS RN |

1332837-64-5 | |

| Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)

![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)